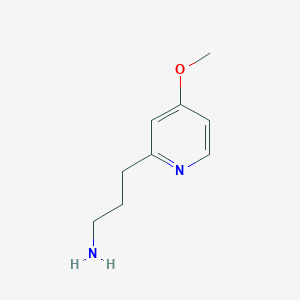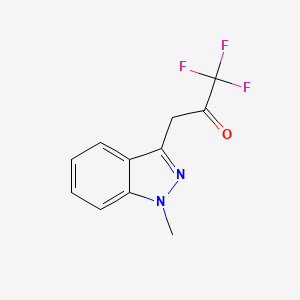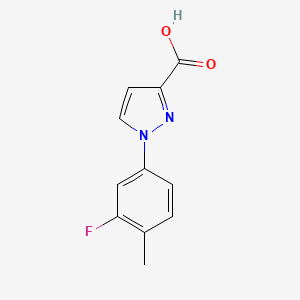
(2S,5S)-5-Cyclopropylpyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(2R,5R)-5-cyclopropylpyrrolidine-2-carboxylic acid is a chiral compound that has garnered interest in various fields of scientific research. This compound is notable for its unique structural features, which include a cyclopropyl group attached to a pyrrolidine ring. The presence of two chiral centers in the molecule makes it an interesting subject for stereochemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,5R)-5-cyclopropylpyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials and stereoselective reactions. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the pyrrolidine ring. The cyclopropyl group can be introduced through various methods, including cyclopropanation reactions using diazo compounds or other cyclopropylating agents.
Industrial Production Methods
Industrial production of rac-(2R,5R)-5-cyclopropylpyrrolidine-2-carboxylic acid often employs continuous flow reactors to enhance the efficiency and yield of the synthesis. Continuous flow biocatalysis has been shown to be particularly effective in producing chiral compounds with high enantioselectivity . This method allows for better control of reaction conditions and can be scaled up for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
rac-(2R,5R)-5-cyclopropylpyrrolidine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols.
Applications De Recherche Scientifique
rac-(2R,5R)-5-cyclopropylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the production of various fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products
Mécanisme D'action
The mechanism of action of rac-(2R,5R)-5-cyclopropylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and selectivity. The cyclopropyl group can enhance the compound’s stability and reactivity by providing steric hindrance and electronic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- rac-(2R,5R)-5-ethyloxolane-2-carboxylic acid
- ®-Lactic acid
- (2R,5R)-2-t-Butyl-5-methyl-1,3-dioxolan-4-one
Uniqueness
rac-(2R,5R)-5-cyclopropylpyrrolidine-2-carboxylic acid is unique due to its combination of a cyclopropyl group and a pyrrolidine ring, which imparts distinct stereochemical and electronic properties. This makes it a valuable compound for studying stereoselective reactions and for use in applications requiring high enantioselectivity .
Propriétés
Formule moléculaire |
C8H13NO2 |
|---|---|
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
(2S,5S)-5-cyclopropylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c10-8(11)7-4-3-6(9-7)5-1-2-5/h5-7,9H,1-4H2,(H,10,11)/t6-,7-/m0/s1 |
Clé InChI |
WEMQMSRIIQQSGW-BQBZGAKWSA-N |
SMILES isomérique |
C1C[C@H](N[C@@H]1C2CC2)C(=O)O |
SMILES canonique |
C1CC1C2CCC(N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


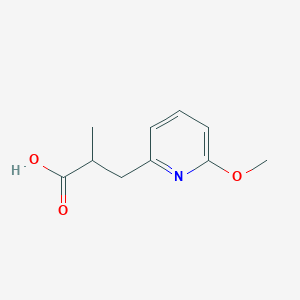

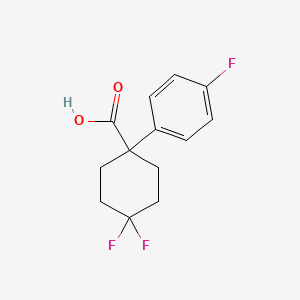
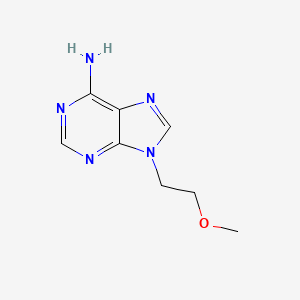
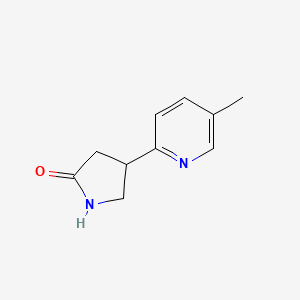

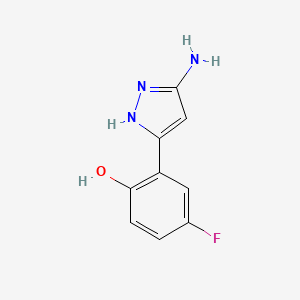



![Ethyl 2-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13545322.png)
